molecular formula C27H42N7O13P B037728 Trospectinomycin 6-(5'-adenylate) CAS No. 118428-06-1

Trospectinomycin 6-(5'-adenylate)

Cat. No. B037728
M. Wt: 703.6 g/mol
InChI Key: HKRICUCJODAHNY-GUORXYTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trospectinomycin 6-(5'-adenylate) is a potent antibiotic that has been used in scientific research for several years. It was discovered in the early 1980s and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism Of Action

Trospectinomycin 6-(5'-adenylate) works by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 30S subunit of the ribosome and prevents the binding of aminoacyl-tRNA to the A-site. This results in the inhibition of protein synthesis and ultimately leads to bacterial cell death.

Biochemical And Physiological Effects

Trospectinomycin 6-(5'-adenylate) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit bacterial growth and to be effective against a wide range of bacterial species. In addition, it has been shown to have low toxicity and to be well-tolerated in animal studies.

Advantages And Limitations For Lab Experiments

Trospectinomycin 6-(5'-adenylate) has several advantages for lab experiments. It is a potent antibiotic that is effective against a wide range of bacterial species, including those that are resistant to other antibiotics. In addition, it has low toxicity and is well-tolerated in animal studies. However, Trospectinomycin 6-(5'-adenylate) also has some limitations. It is a complex molecule that is difficult to synthesize, and it is relatively expensive compared to other antibiotics.

Future Directions

There are several future directions for the study of Trospectinomycin 6-(5'-adenylate). One area of research is the development of new antibiotics based on the structure of Trospectinomycin 6-(5'-adenylate) with improved properties. Another area of research is the study of the mechanism of action of Trospectinomycin 6-(5'-adenylate) and other antibiotics to better understand how they work and to identify new targets for drug development. Finally, the use of Trospectinomycin 6-(5'-adenylate) in combination with other antibiotics may lead to the development of more effective treatments for bacterial infections.

Synthesis Methods

Trospectinomycin 6-(5'-adenylate) is a complex molecule that is synthesized through a multi-step process. The synthesis begins with the preparation of the starting material, which is a protected form of Trospectomycin. This is followed by the activation of the protected Trospectomycin with a coupling reagent, such as DCC or DIC, and the addition of 5'-AMP. The resulting product is then deprotected to yield Trospectinomycin 6-(5'-adenylate).

Scientific Research Applications

Trospectinomycin 6-(5'-adenylate) has been used extensively in scientific research for its antibiotic properties. It has been shown to be effective against a wide range of bacterial species, including those that are resistant to other antibiotics. In addition, Trospectinomycin 6-(5'-adenylate) has been used to study the mechanism of action of other antibiotics and to develop new antibiotics with improved properties.

properties

CAS RN

118428-06-1

Product Name

Trospectinomycin 6-(5'-adenylate)

Molecular Formula

C27H42N7O13P

Molecular Weight

703.6 g/mol

IUPAC Name

[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(1S,3S,8R,10R,11S,12R,13R,14S)-5-butyl-8,12-dihydroxy-11,13-bis(methylamino)-7-oxo-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-14-yl] hydrogen phosphate

InChI

InChI=1S/C27H42N7O13P/c1-4-5-6-11-7-13(35)27(39)26(43-11)45-22-20(46-27)14(29-2)18(37)15(30-3)21(22)47-48(40,41)42-8-12-17(36)19(38)25(44-12)34-10-33-16-23(28)31-9-32-24(16)34/h9-12,14-15,17-22,25-26,29-30,36-39H,4-8H2,1-3H3,(H,40,41)(H2,28,31,32)/t11?,12-,14+,15-,17-,18-,19+,20-,21+,22+,25-,26+,27+/m1/s1

InChI Key

HKRICUCJODAHNY-GUORXYTPSA-N

Isomeric SMILES

CCCCC1CC(=O)[C@]2([C@@H](O1)O[C@H]3[C@H](O2)[C@H]([C@H]([C@H]([C@@H]3OP(=O)(O)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)O)NC)O

SMILES

CCCCC1CC(=O)C2(C(O1)OC3C(O2)C(C(C(C3OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)O)NC)O

Canonical SMILES

CCCCC1CC(=O)C2(C(O1)OC3C(O2)C(C(C(C3OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)NC)O)NC)O

synonyms

trospectinomycin 6-(5'-adenylate)

Origin of Product

United States

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